Synthesis Yield Advantage of Methyl 2-bromo-2-(4-bromophenyl)acetate via Radical Bromination
Methyl 2-bromo-2-(4-bromophenyl)acetate is synthesized via NBS-mediated radical bromination of Methyl 2-(4-bromophenyl)acetate in the presence of benzoyl peroxide in CCl₄, achieving a high yield of 91% . This yield is notably higher than the 55-79% range reported for the analogous synthesis of Methyl 2-bromo-2-phenylacetate using similar conditions (Cs₂CO₃, DMF, 50°C) [1]. The quantitative difference of 12-36 percentage points underscores the positive influence of the para-bromo substituent on reaction efficiency, making it a more reliable and scalable intermediate.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 91% |
| Comparator Or Baseline | Methyl 2-bromo-2-phenylacetate: 55-79% |
| Quantified Difference | +12 to +36 percentage points |
| Conditions | NBS, benzoyl peroxide, CCl₄, reflux (Target); Cs₂CO₃, DMF, 50°C (Comparator) |
Why This Matters
Higher and more consistent yield reduces procurement costs per unit of final product and improves process economics for large-scale synthesis.
- [1] PMC. Scheme 2: Synthesis of compounds 16-27 using Methyl 2-bromo-2-phenylacetate. Yield: 55-79%. View Source
